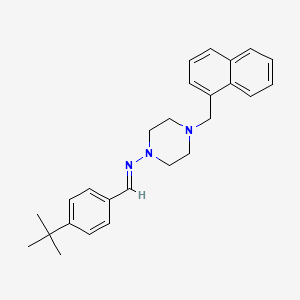
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone, also known as FPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPH is a hydrazone derivative of pyrazolone, which has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is not fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of cyclin-dependent kinases and induce the expression of tumor suppressor genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species and protect cells from oxidative stress. This compound has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has several advantages and limitations for lab experiments. One of the major advantages of this compound is its potential as an anti-cancer and anti-inflammatory agent. This compound is also relatively easy to synthesize and can be purified using standard chromatographic techniques. However, this compound has some limitations, such as its low solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone. One of the major future directions is the development of this compound analogs with improved bioavailability and efficacy. This compound analogs can be synthesized using various modifications to the chemical structure of this compound. Another future direction is the study of this compound in combination with other anti-cancer and anti-inflammatory agents. The combination of this compound with other agents can enhance its efficacy and reduce the potential for drug resistance. Additionally, the study of this compound in preclinical and clinical trials is necessary to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. The study of this compound has the potential to lead to the development of novel anti-cancer and anti-inflammatory agents.
Synthesemethoden
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone can be synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with 3-amino-1,5-dihydro-4H-pyrazol-4-one and hydrazine hydrate. Another method involves the reaction of 2-fluorobenzaldehyde with 3-amino-1,5-dihydro-4H-pyrazol-4-one and hydrazine sulfate. The synthesized this compound can be purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-[(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN6/c10-5-3-1-2-4-6(5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCSFMGVRGGIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NN=C2N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)


![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)
![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)
![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)